molecular formula C21H27N7O14P2 B7824487 Endopride

Endopride

Cat. No. B7824487
M. Wt: 663.4 g/mol
InChI Key: BAWFJGJZGIEFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endopride is a useful research compound. Its molecular formula is C21H27N7O14P2 and its molecular weight is 663.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Endopride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Endopride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbial Diversity in Plants

  • Discovery of Plant Microbiome : Research emphasizes the importance of diverse microorganisms, like fungi and bacteria, in healthy plant tissues. These endophytes play a crucial role in plant health and development (Bascom-Slack, Arnold, & Strobel, 2012).

Endotoxin in Clinical Settings

  • Endotoxin Administration Studies : A study showcases how repeated endotoxin administration can lead to either tolerance or potentiation of the acute inflammatory response, which is clinically relevant (Day et al., 2006).
  • Understanding Endotoxin Tolerance : Research indicates that SHIP, a cytosolic phosphatase, is essential for the development of an LPS-refractory state in macrophages and mice, enhancing our understanding of endotoxin tolerance (Beutler, 2004).

Endotoxin Detection and Removal

  • Electrochemical Endotoxin Detection : Innovations in electrochemical strategies for endotoxin detection have been highlighted, providing low-cost, sensitive, and rapid analysis techniques (Miao, 2013).
  • Methods for Endotoxin Removal : A review discusses various methods for removing endotoxins from biological and pharmaceutical preparations, essential for avoiding adverse reactions (Magalhães et al., 2007).

Endotoxin in Ecology and Agriculture

  • Endophyte Research in Ecology : A study dissects the literature on endophyte-grass symbiosis, suggesting that the model systems in this field might not fully represent the biological diversity in wild grass-endophyte populations (Saikkonen et al., 2006).

properties

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWFJGJZGIEFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O14P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53-84-9, 7298-93-3
Record name nadide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Adenosine 5'-(trihydrogen diphosphate), 5'→5'-ester with 3-carbamoyl-1-α-D-ribofuranosylpyridinium--ate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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